molecular formula C16H15N3O2 B11971244 N'-(4-(Allyloxy)benzylidene)isonicotinohydrazide CAS No. 101285-05-6

N'-(4-(Allyloxy)benzylidene)isonicotinohydrazide

Cat. No.: B11971244
CAS No.: 101285-05-6
M. Wt: 281.31 g/mol
InChI Key: RTQCXKRRKRVMOF-LDADJPATSA-N
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Description

N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C16H15N3O2 It belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide typically involves the reaction of isonicotinohydrazide with 4-(allyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is refluxed for several hours until the desired product is formed, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Benzyloxy)benzylidene)isonicotinohydrazide
  • N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide
  • N’-(4-(Dimethylamino)benzylidene)isonicotinohydrazide

Uniqueness

N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide is unique due to its allyloxy functional group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

101285-05-6

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-11-21-15-5-3-13(4-6-15)12-18-19-16(20)14-7-9-17-10-8-14/h2-10,12H,1,11H2,(H,19,20)/b18-12+

InChI Key

RTQCXKRRKRVMOF-LDADJPATSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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